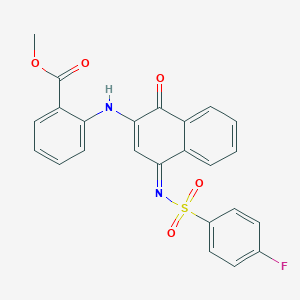
(Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl imino group, and a naphthalene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Sulfonyl Imine Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an amine to form the sulfonyl imine intermediate.
Naphthalene Derivative Formation: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where the sulfonyl imine intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Coupling with Methyl Benzoate: The final step involves coupling the naphthalene derivative with methyl 2-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl imine group, converting it to a sulfonamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the fluorophenyl and sulfonyl groups suggests that it may exhibit biological activity, such as anti-inflammatory or anticancer effects. Researchers are investigating its interactions with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate involves its interaction with specific molecular targets. The sulfonyl imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-((4-(((4-chlorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate: Similar structure but with a chlorine atom instead of fluorine.
(Z)-methyl 2-((4-(((4-methylphenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (Z)-methyl 2-((4-(((4-fluorophenyl)sulfonyl)imino)-1-oxo-1,4-dihydronaphthalen-2-yl)amino)benzoate imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl 2-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S/c1-32-24(29)19-8-4-5-9-20(19)26-22-14-21(17-6-2-3-7-18(17)23(22)28)27-33(30,31)16-12-10-15(25)11-13-16/h2-14,26H,1H3/b27-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCPSFMNQKSIO-MEFGMAGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
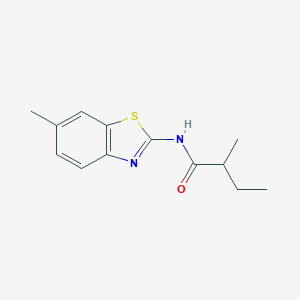
![Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B489006.png)
![Ethyl 6-bromo-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B489014.png)
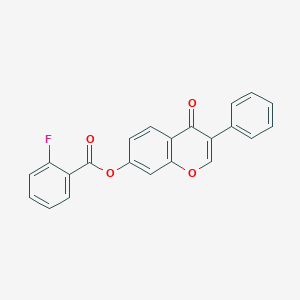
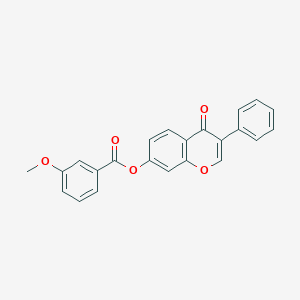
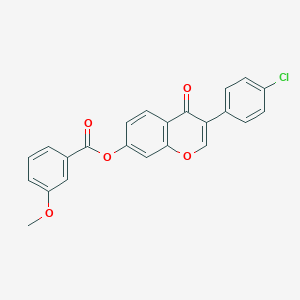
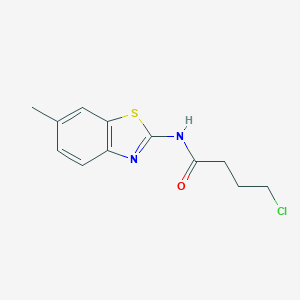
![5-ethyl-4-{[1-(4-methylphenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B489041.png)
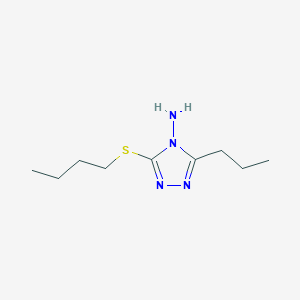
![5-[(3-Methylphenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B489049.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B489062.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B489064.png)
![7-(2,3-Dichlorophenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B489073.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B489075.png)
